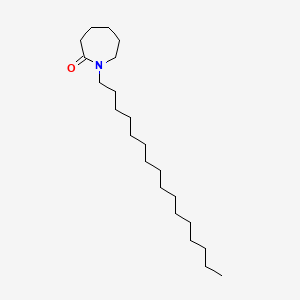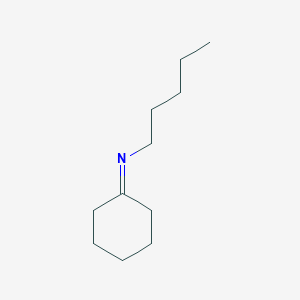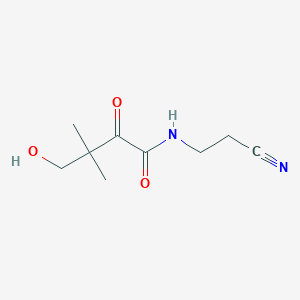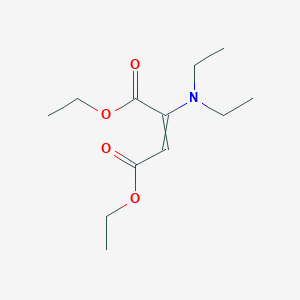
Diethyl 2-(diethylamino)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(diethylamino)but-2-enedioate is an organic compound with the molecular formula C₁₂H₂₁NO₄. It is known for its unique structure, which includes both ester and amine functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(diethylamino)but-2-enedioate can be synthesized through the reaction of diethylamine with diethyl but-2-ynedioate. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion, which then reacts with diethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(diethylamino)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Diethyl 2-(diethylamino)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(diethylamino)but-2-enedioate involves its interaction with various molecular targets. The ester and amine groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl maleate: Similar structure but lacks the diethylamino group.
Diethyl fumarate: Isomer of diethyl maleate with different geometric configuration.
Diethyl 2-aminobut-2-enedioate: Similar structure but with an amino group instead of a diethylamino group.
Uniqueness
Diethyl 2-(diethylamino)but-2-enedioate is unique due to the presence of both ester and diethylamino groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
116308-58-8 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
diethyl 2-(diethylamino)but-2-enedioate |
InChI |
InChI=1S/C12H21NO4/c1-5-13(6-2)10(12(15)17-8-4)9-11(14)16-7-3/h9H,5-8H2,1-4H3 |
Clé InChI |
DWDOSGVYJUIERF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=CC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




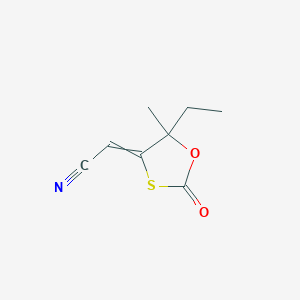


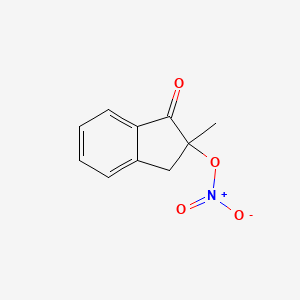

![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
